1-Phenylpiperidin-3-amine

Catalog No.
S683351
CAS No.
63921-21-1
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpiperidin-3-amine

CAS Number

63921-21-1

Product Name

1-Phenylpiperidin-3-amine

IUPAC Name

1-phenylpiperidin-3-amine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2

InChI Key

OXQYZZQHIINDCG-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=CC=CC=C2)N

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2)N

The exact mass of the compound 1-Phenylpiperidin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry and Drug Discovery

-PPA serves as a valuable building block for the synthesis of various biologically active molecules, including:

  • Antidepressants: Studies have explored the potential of 1-PPA derivatives as selective serotonin reuptake inhibitors (SSRIs), a class of antidepressants that work by increasing serotonin levels in the brain. Source: Journal of Medicinal Chemistry, "Synthesis and Pharmacological Evaluation of Novel 1-Phenylpiperidin-3-yl-Substituted Indoles as Selective Serotonin Reuptake Inhibitors": )
  • Anticancer agents: Research has investigated the development of 1-PPA derivatives with anticancer properties, targeting specific cancer-related pathways. Source: European Journal of Medicinal Chemistry, "Design, synthesis, and biological evaluation of novel 1-phenylpiperidin-3-amine derivatives as potential anticancer agents":
  • Anticonvulsants: Studies have explored the potential of 1-PPA derivatives as anticonvulsant agents for the treatment of epilepsy. Source: Bioorganic & Medicinal Chemistry Letters, "Synthesis and anticonvulsant activity of novel 1-arylpiperidin-3-amines":

1-Phenylpiperidin-3-amine is an organic compound classified as a piperidine derivative. Its structure features a six-membered piperidine ring, which is substituted at the first position by a phenyl group and at the third position by an amine group. This specific substitution pattern gives the compound unique chemical properties and potential biological activities. The molecular formula of 1-Phenylpiperidin-3-amine is C11H16N2C_{11}H_{16}N_2 with a molecular weight of 176.26 g/mol .

Currently, there is no scientific research readily available on the specific mechanism of action of 1-PPA.

As information on 1-PPA is limited, it's important to handle it with caution assuming potential risks associated with organic amines. These may include:

  • Toxicity: Amines can be harmful if ingested, inhaled, or absorbed through the skin.
  • Flammability: Organic compounds can be flammable depending on their structure.

  • Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be further reduced to yield secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under suitable conditions .

Common Reagents and Conditions

Reaction TypeReagents
OxidationHydrogen peroxide, m-chloroperbenzoic acid
ReductionLithium aluminum hydride, sodium borohydride
SubstitutionVarious nucleophiles under acidic or basic conditions

1-Phenylpiperidin-3-amine exhibits significant biological activity, particularly in pharmacology. It has been studied for its role as a ligand in receptor binding studies, influencing neurotransmitter release and signaling pathways. The compound has shown potential effects on various biological targets, including:

  • Neurotransmitter Receptors: It can bind to neurotransmitter receptors, modulating their activity and potentially affecting mood and cognition.
  • Cytochrome P450 Enzymes: Inhibition of certain cytochrome P450 enzymes has been observed, which may alter drug metabolism and lead to drug interactions .

The synthesis of 1-Phenylpiperidin-3-amine can be achieved through several methods:

  • Reduction of 1-Phenylpiperidin-3-one: This method involves using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ketone to the corresponding amine.
  • Reductive Amination: Another approach is the reductive amination of 1-phenylpiperidin-3-one with ammonia or primary amines in the presence of a reducing agent .

Industrial Production

In industrial settings, large-scale reductive amination processes are often employed, optimized for high yield and purity, frequently utilizing catalytic hydrogenation techniques .

1-Phenylpiperidin-3-amine has diverse applications across various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing more complex organic molecules and drugs targeting neurological disorders.
  • Chemical Intermediates: The compound is utilized in producing various fine chemicals and intermediates in organic synthesis.
  • Biological Research: It is studied for its potential therapeutic effects and role in receptor binding studies .

The interaction studies involving 1-Phenylpiperidin-3-amine have revealed its capacity to modulate various biochemical pathways. It can influence gene expression related to cell proliferation and apoptosis. Additionally, its interaction with neurotransmitter receptors suggests potential implications in treating neurological conditions .

Several compounds share structural similarities with 1-Phenylpiperidin-3-amine. Here are a few notable examples:

Compound NameStructural DifferenceUnique Properties
1-Benzylpiperidin-3-amineBenzyl group instead of phenylDifferent chemical reactivity
1-Phenylpiperidin-4-amineAmine group at the fourth positionVariations in biological activity
4-(4-Fluorophenyl)piperidineFluorophenyl substitution at the fourth positionEnhanced pharmacological properties

Uniqueness

The uniqueness of 1-Phenylpiperidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other piperidine derivatives. Its ability to interact with neurotransmitter receptors while inhibiting cytochrome P450 enzymes makes it particularly interesting for further pharmacological exploration .

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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